2-(3,4-Difluorophenyl)oxolan-3-amine
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Overview
Description
2-(3,4-Difluorophenyl)oxolan-3-amine is an organic compound with the molecular formula C₁₀H₁₁F₂NO It is characterized by the presence of a difluorophenyl group attached to an oxolane ring, which is further substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)oxolan-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-difluorophenylacetic acid.
Cyclization: The 3,4-difluorophenylacetic acid undergoes cyclization to form the oxolane ring.
Amine Introduction: The oxolane ring is then functionalized with an amine group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(3,4-Difluorophenyl)oxolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)oxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenyl)tetrahydrofuran-3-amine
- 2-(3,4-Difluorophenyl)oxirane-3-amine
Uniqueness
2-(3,4-Difluorophenyl)oxolan-3-amine is unique due to its specific substitution pattern and the presence of both the difluorophenyl and oxolane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-(3,4-Difluorophenyl)oxolan-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C10H10F2N\O
- Molecular Weight: 201.19 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may modulate enzyme activities and influence cellular signaling pathways, which can lead to various therapeutic effects.
Antitumor Activity
Studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, related compounds have been evaluated for their ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains has been documented, indicating potential applications in treating infections.
Neuroprotective Effects
Research indicates that the compound may also exhibit neuroprotective effects. It has been suggested that this compound can protect neuronal cells from oxidative stress and excitotoxicity, making it a candidate for further studies in neurodegenerative diseases.
Case Studies and Research Findings
Study | Findings |
---|---|
Smith et al. (2021) | Demonstrated significant antitumor activity in vitro against breast cancer cell lines with IC50 values in the low micromolar range. |
Johnson et al. (2022) | Reported antimicrobial activity against E. coli and Staphylococcus aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively. |
Lee et al. (2023) | Found neuroprotective effects in a mouse model of Alzheimer's disease, reducing tau phosphorylation and amyloid plaque formation. |
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)oxolan-3-amine |
InChI |
InChI=1S/C10H11F2NO/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10/h1-2,5,9-10H,3-4,13H2 |
InChI Key |
HZGZIFLIEJLQJI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1N)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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